3-Decyn-1-ol
Overview
Description
3-Decyn-1-ol is a primary homo-propargylic alcohol derivative . It has a molecular formula of C10H18O and a molecular weight of 154.2493 .
Synthesis Analysis
3-Decyn-1-ol has been reported to be formed during the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane .Molecular Structure Analysis
The molecular structure of 3-Decyn-1-ol can be represented by the InChI string:InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving 3-Decyn-1-ol are not detailed in the search results, it’s known that it can undergo semi hydrogenation in the presence of Lindlar catalyst to form cis-3-decen-1-ol .Physical And Chemical Properties Analysis
3-Decyn-1-ol is a liquid at room temperature . It has a refractive index of 1.459 (lit.) and a density of 0.877 g/mL at 25 °C (lit.) . The boiling point is 130-131 °C/22 mmHg (lit.) .Scientific Research Applications
Antifungal Properties
3-Decyn-1-ol, alongside other 3-n-alkyn-1-ols, has demonstrated notable antifungal properties. In a study by Gershon, Jerome, and McElwain (1985), these compounds, particularly 3-n-decyn-1-ol, 3-n-undecyn-1-ol, and 3-n-dodecyn-1-ol, showed significant activity against various fungi, including Aspergillus oryzae, Aspergillus niger, and Candida species. This research also noted synergistic effects with ketoconazole, suggesting potential applications in enhancing antifungal treatments (Gershon, Jerome, & McElwain, 1985).
Synthesis of Bioactive Compounds
3-Decyn-1-ol has been utilized in the synthesis of bioactive compounds. Vugts et al. (2008) described its use in producing 3′-deoxyribolactones through a hydrolysis-induced lactonization cascade. This synthesis pathway offers an efficient method to access various potentially therapeutic compounds, highlighting its significance in pharmaceutical research (Vugts et al., 2008).
Molecular Structure and Conformation Studies
The molecular structure and conformations of related alkynols, like 3-butyn-1-ol, have been extensively studied to understand their chemical behavior. Bakken et al. (1996) conducted a detailed investigation into the structure and conformational composition of 3-butyn-1-ol, providing insights that are valuable for understanding the behavior of similar compounds, including 3-decyn-1-ol (Bakken, Hopf, Mahle, & Trætteberg, 1996).
Catalytic Activity and Material Synthesis
In the field of material science, the structural features of alkynols like 3-decyn-1-ol can influence the development of catalysts and nanostructured materials. Hou et al. (2014) explored the effect of the morphology of birnessite-type manganese oxide nanostructures on catalytic activity, demonstrating how molecular structures can significantly impact material properties and applications (Hou, Li, Mao, Ren, & Zhao, 2014).
Safety And Hazards
3-Decyn-1-ol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
dec-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEQBZUDPQQIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199668 | |
Record name | 3-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decyn-1-ol | |
CAS RN |
51721-39-2 | |
Record name | 3-Decyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Decyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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